molecular formula C11H10BrNO2S B13578056 Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B13578056
M. Wt: 300.17 g/mol
InChI Key: HMVAJYBABNNPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis, which allows for efficient and high-yield production. The use of microwave irradiation accelerates the reaction process and improves the overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzothiophenes.

    Oxidation Products: Oxidized derivatives of the amino group.

    Reduction Products: Reduced derivatives of the carboxylate group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can disrupt cellular processes such as cell division and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVAJYBABNNPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.